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molecular formula C8H3ClF3NO3 B1316908 2-Nitro-4-(trifluoromethyl)benzoyl chloride CAS No. 81108-81-8

2-Nitro-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1316908
M. Wt: 253.56 g/mol
InChI Key: QCYUKTBJHGSJBC-UHFFFAOYSA-N
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Patent
US05753679

Procedure details

0.56 g (0.00238 mol) of 2-nitro-4-trifluoromethyl-benzoic acid was dissolved in 7 ml of thionyl chloride and boiled under reflux for 2 hrs. The reaction mixture was concentrated and the residue was taken up twice in toluene and evaporated to dryness each time. 0.53 g (94%) of 2-nitro-4-trifluoromethyl-benzoyl chloride was obtained as a yellow oil.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].S(Cl)([Cl:19])=O>>[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=1[C:6]([Cl:19])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness each time

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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